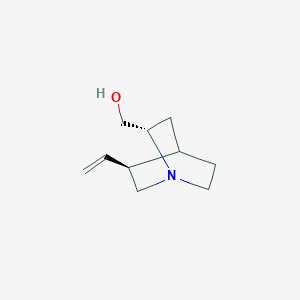
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is a chiral compound with two thiol groups (-SH) and two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its ability to chelate heavy metals, making it useful in various applications, including medicine and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol typically involves the reduction of a precursor compound, such as a disulfide or a sulfoxide. One common method is the reduction of 1,4-dithiane-2,3-diol using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound in the presence of hydrogen gas. The process is conducted under controlled temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to form simpler thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind and remove heavy metals from solutions.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its thiol groups.
Medicine: Utilized in the treatment of heavy metal poisoning, such as lead or mercury toxicity.
Industry: Applied in the purification of industrial waste streams to remove toxic metal contaminants.
作用機序
The primary mechanism of action of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol involves the formation of stable complexes with heavy metals. The thiol groups (-SH) in the compound have a high affinity for metal ions, allowing them to form strong covalent bonds. This chelation process effectively sequesters the metal ions, rendering them non-toxic and facilitating their excretion from the body or removal from the environment.
類似化合物との比較
Similar Compounds
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.
D-penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Uniqueness
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is unique due to its chiral nature and the presence of both thiol and hydroxyl groups. This dual functionality enhances its ability to interact with a variety of metal ions and organic molecules, making it more versatile compared to other chelating agents.
特性
IUPAC Name |
(2R,3S)-3,4-bis(sulfanyl)butane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOLVWOLWSNGKW-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)S)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CS)S)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)




![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)

